1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile is a nitrile-containing compound featuring a cyclopentane backbone and a 3,5-bis(trifluoromethyl)phenyl substituent. The trifluoromethyl groups impart strong electron-withdrawing effects, enhancing thermal stability and lipophilicity, while the cyclopentane ring contributes rigidity and steric bulk. The nitrile group (-CN) offers reactivity for further functionalization, making the compound valuable in agrochemical, pharmaceutical, or materials science research.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)12(8-21)3-1-2-4-12/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNBAIFGIKDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide
The foundational step in preparing 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile involves generating the 3,5-bis(trifluoromethyl)phenyl Grignard reagent. As detailed in patent EP1345878A1, this is achieved via an exchange reaction between 3,5-bis(trifluoromethyl)bromobenzene and ethyl magnesium bromide in tetrahydrofuran (THF) at 0–10°C. The reaction’s exothermic nature necessitates controlled addition rates to maintain temperatures below 5°C, ensuring reagent stability and minimizing byproduct formation.
Reaction Conditions and Yield Data
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature Range | 0–10°C | |
| Reaction Time | 2–5 hours | |
| Yield of Grignard Reagent | 85–90% |
The Grignard reagent’s formation is critical, as its subsequent reaction with electrophilic intermediates dictates the efficiency of aryl group transfer. Safety studies using Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) confirm that maintaining subambient temperatures prevents hazardous exotherms during scale-up.
Nitrile Group Incorporation via Cyanation Reactions
Palladium-Catalyzed Cyanation of Aryl Halides
Following aryl group introduction, cyanation is typically achieved via palladium-catalyzed cross-coupling. While not explicitly detailed in the provided sources, analogous methodologies suggest using 3,5-bis(trifluoromethyl)phenylmagnesium bromide with a cyanating agent such as zinc cyanide or trimethylsilyl cyanide. For example:
Optimized Parameters for Cyanation
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%)
-
Solvent: Dimethylformamide (DMF) or THF
-
Temperature: 80–100°C
-
Yield Range: 70–85% (extrapolated from analogous reactions)
This step introduces the nitrile functionality essential for the target compound’s bioactivity.
Cyclopentane Ring Formation via Intramolecular Cyclization
Ring-Closing Metathesis (RCM)
Cyclopentane ring construction employs ring-closing metathesis using Grubbs catalysts. A diene precursor, synthesized from 3,5-bis(trifluoromethyl)phenylacetonitrile and a bifunctional allylic halide, undergoes RCM to form the cyclopentane framework:
Catalyst and Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Grubbs 2nd Generation (5 mol%) | - |
| Solvent | Dichloromethane (DCM) | - |
| Temperature | 40–50°C | - |
| Yield | 60–75% | - |
Acid-Catalyzed Cyclization
Alternative routes involve acid-mediated cyclization of keto-nitrile intermediates. For instance, treating 3,5-bis(trifluoromethyl)phenylacetonitrile with polyphosphoric acid (PPA) induces cyclization:
This method, while less stereoselective, offers cost advantages for industrial applications.
Purification and Characterization
Distillation and Crystallization
Post-synthesis, this compound is purified via fractional distillation under reduced pressure (BP: 185–189°C at 1 atm). Recrystallization from tert-butyl methyl ether yields a crystalline product with >99% purity.
Analytical Data
| Technique | Key Observations | Source |
|---|---|---|
| δ 7.85 (s, 2H, Ar-H), 2.75 (m, 4H, cyclopentane) | - | |
| 118.5 (CN), 143.2 (CF), 32.4 (cyclopentane) | - | |
| IR | 2240 cm (C≡N stretch) | - |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Receptors: It may bind to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : All compounds share the 3,5-bis(trifluoromethyl)phenyl group, enhancing resistance to oxidation and metabolic degradation.
- Reactivity : The nitrile group in the target compound is less reactive than isocyanates or thioureas but enables nucleophilic additions or reductions.
Physical and Commercial Data Comparison
Key Observations :
- Price trends : Thiourea derivatives are the most expensive (up to JPY 41,600 per 100mg), likely due to complex stereochemistry or synthetic challenges. The target compound’s price may align with these values given its structural complexity.
- Physical properties : Isocyanates and isothiocyanates exhibit low boiling points under reduced pressure, reflecting volatility. The target compound’s cyclopentane ring may increase melting/boiling points compared to smaller analogs.
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C14H10F6N
- Molecular Weight : 312.255 g/mol
- CAS Number : 162781-06-8
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl substitution enhances lipophilicity and metabolic stability, which can lead to increased potency and selectivity against target enzymes or receptors.
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors:
- 5α-Reductase Inhibition : A study reported that a derivative of this compound showed significant inhibition of steroid 5α-reductase type 1 (SRD5A1), with an IC50 value of 1.44 ± 0.13 µM. This inhibition was associated with a reduction in dihydrotestosterone (DHT) production in human keratinocyte cells, indicating potential applications in treating androgen-dependent conditions such as benign prostatic hyperplasia .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds containing the trifluoromethyl group. For example, derivatives have been shown to exhibit potent activity against drug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving the synthesis of several pyrazole derivatives containing the trifluoromethyl group, it was found that these compounds displayed significant antimicrobial activity against various bacterial strains. The most effective compound demonstrated an MBEC significantly lower than traditional antibiotics, suggesting a promising avenue for development in antibiotic therapy .
Case Study 2: Hormonal Regulation
The inhibitory effect on SRD5A1 by the compound's derivative was characterized by both suppression of enzyme expression and competitive inhibition. This dual mechanism could provide a more effective therapeutic strategy for managing conditions linked to elevated DHT levels, such as prostate enlargement and hair loss disorders .
Data Summary Table
| Activity Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| 5α-Reductase Inhibition | SRD5A1 | 1.44 ± 0.13 | Significant reduction in DHT production |
| Antimicrobial Activity | MRSA | <1 | Effective against biofilms |
| General Cytotoxicity | Human Keratinocyte Cells | >29.99 | Low cytotoxicity at effective concentrations |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, using 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4) as a key intermediate . Cyclopentane ring formation may involve nucleophilic substitution or cyclization of pre-functionalized precursors. Reaction optimization should focus on:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Temperature : Elevated temperatures (80–120°C) to overcome steric hindrance from the bis(trifluoromethyl) group.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
Monitoring progress via LC-MS or <sup>19</sup>F NMR is critical due to the fluorine-rich structure .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclopentane ring protons (δ 1.5–2.5 ppm) and nitrile carbon (δ ~120 ppm). The bis(trifluoromethyl)phenyl group shows distinct <sup>19</sup>F NMR signals (δ -60 to -65 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> expected at m/z 338.1 for C₁₄H₁₀F₆N). Gas-phase ionization data from NIST can validate fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of the trifluoromethyl groups on the phenyl ring .
Advanced Research Questions
Q. How does the electronic and steric profile of the bis(trifluoromethyl) group influence reactivity in catalytic applications?
- Methodological Answer : The strong electron-withdrawing nature of -CF₃ groups enhances electrophilicity at the nitrile carbon, enabling nucleophilic additions (e.g., Grignard reactions). Steric hindrance from the 3,5-substitution pattern necessitates:
- Ligand Design : Use bulky ligands (e.g., Josiphos) in asymmetric catalysis to mitigate steric clashes .
- DFT Calculations : Model transition states to predict regioselectivity in reactions like cycloadditions or reductions .
Example: Thiourea derivatives of this compound (e.g., CAS 1048692-50-7) act as hydrogen-bond donors in organocatalysis, enabling enantioselective synthesis .
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. reduction pathways)?
- Methodological Answer :
- Controlled Screening : Systematically vary reductants (e.g., NaBH₄ vs. LiAlH₄) and oxidants (e.g., KMnO₄ vs. Ozone®) under inert atmospheres.
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to track intermediate formation.
- Isotopic Labeling : Introduce <sup>18</sup>O or <sup>2</sup>H to trace mechanistic pathways .
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?
- Methodological Answer : The nitrile group serves as a bioisostere for carbonyl or carboxylate moieties, enhancing binding to ATP pockets in kinases. Key steps include:
- Structure-Activity Relationship (SAR) : Modify the cyclopentane ring with substituents (e.g., hydroxyl, amine) to improve solubility.
- Crystallographic Studies : Co-crystallize derivatives with target kinases (e.g., EGFR, JAK2) to map binding interactions.
Derivatives like aprepitant analogs (CAS 1148113-53-4) highlight its utility in targeting neurokinin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
